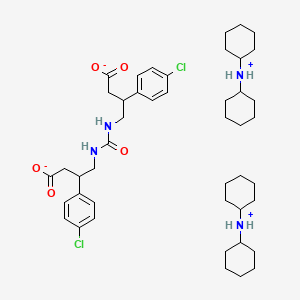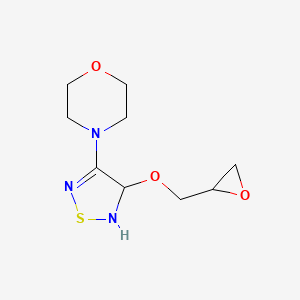
4-(4-(Oxiran-2-ylmethoxy)-4,5-dihydro-1,2,5-thiadiazol-3-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(Oxiran-2-ylmethoxy)-4,5-dihydro-1,2,5-thiadiazol-3-yl)morpholine is a complex organic compound that features a morpholine ring, an oxirane (epoxide) group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Oxiran-2-ylmethoxy)-4,5-dihydro-1,2,5-thiadiazol-3-yl)morpholine typically involves multiple steps. One common method involves the reaction of morpholine with an epoxide-containing compound, followed by the introduction of the thiadiazole ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Oxiran-2-ylmethoxy)-4,5-dihydro-1,2,5-thiadiazol-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide group typically yields diols, while reduction of the thiadiazole ring can produce various reduced sulfur-containing compounds.
Scientific Research Applications
4-(4-(Oxiran-2-ylmethoxy)-4,5-dihydro-1,2,5-thiadiazol-3-yl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-(4-(Oxiran-2-ylmethoxy)-4,5-dihydro-1,2,5-thiadiazol-3-yl)morpholine involves its interaction with specific molecular targets. The epoxide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The thiadiazole ring can interact with metal ions and other cofactors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Oxiran-2-ylmethyl)morpholine: Similar structure but lacks the thiadiazole ring.
4-(Oxiran-2-ylmethoxy)benzoic acid: Contains an epoxide group but has a benzoic acid moiety instead of a morpholine ring.
4-(4-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl)morpholine: Similar structure but with different substitution patterns on the thiadiazole ring.
Uniqueness
4-(4-(Oxiran-2-ylmethoxy)-4,5-dihydro-1,2,5-thiadiazol-3-yl)morpholine is unique due to the combination of its morpholine, epoxide, and thiadiazole components. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C9H15N3O3S |
|---|---|
Molecular Weight |
245.30 g/mol |
IUPAC Name |
4-[3-(oxiran-2-ylmethoxy)-2,3-dihydro-1,2,5-thiadiazol-4-yl]morpholine |
InChI |
InChI=1S/C9H15N3O3S/c1-3-13-4-2-12(1)8-9(11-16-10-8)15-6-7-5-14-7/h7,9,11H,1-6H2 |
InChI Key |
BYIVMSKHRTVULH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NSNC2OCC3CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


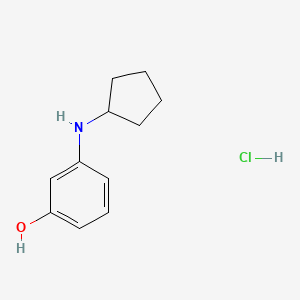

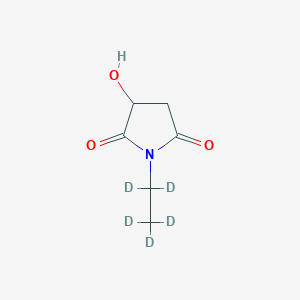
![methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13843144.png)
![8-Methoxy-8H-isothiazolo[5,4-b]indole](/img/structure/B13843148.png)
![tert-butyl N-[4-fluoro-2-[[4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzoyl]amino]phenyl]carbamate](/img/structure/B13843155.png)
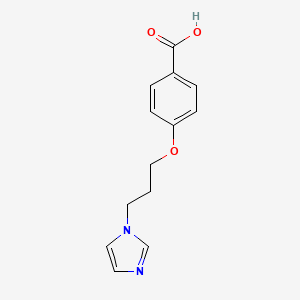
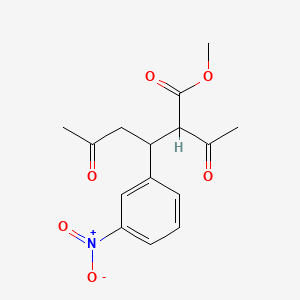
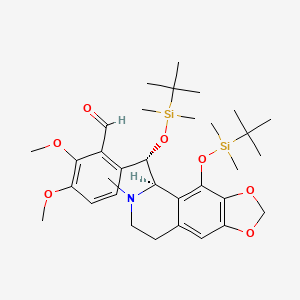
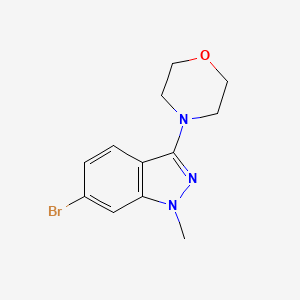
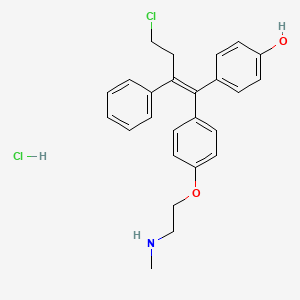

![3-[Methyl-[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]amino]propan-1-ol](/img/structure/B13843190.png)
